3,4-difluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide
Description
3,4-Difluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide is a heterocyclic compound featuring a benzamide scaffold substituted with two fluorine atoms at the 3- and 4-positions of the aromatic ring. The benzamide group is linked via a methylene bridge to an imidazo[2,1-b][1,3]thiazole moiety, a bicyclic system known for its pharmacological relevance in kinase inhibition and anticancer activity .
The fluorine substituents likely enhance metabolic stability and modulate electronic properties, while the imidazothiazole core contributes to binding interactions with biological targets such as sirtuins or inflammatory pathways .
Properties
IUPAC Name |
3,4-difluoro-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2N3OS/c14-10-2-1-8(5-11(10)15)12(19)16-6-9-7-18-3-4-20-13(18)17-9/h1-5,7H,6H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJZGXLCSGYHNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCC2=CN3C=CSC3=N2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for Imidazo-Thiazole Formation
The imidazo[2,1-b]thiazole core is typically constructed via acid- or base-catalyzed cyclization of mercaptoimidazole precursors. A notable method involves reacting 2-mercaptobenzimidazole with β-CF3-1,3-enynes under basic conditions. For example, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) facilitates tandem hydroamination/intramolecular hydrothiolation to yield 3,4-dihydro-2H-imidazo[2,1-b]thiazines. Alternatively, KOH promotes divergent cyclization to form fluorinated 4H-imidazo[2,1-b]thiazines, achieving >80% regioselectivity.
Reaction Conditions Table
| Cyclization Agent | Temperature | Solvent | Yield (%) | Product Regiochemistry |
|---|---|---|---|---|
| DBU (5 mol%) | 80°C | DMF | 78 | 3,4-Dihydro isomer |
| KOH (2 equiv) | 25°C | Ethanol | 85 | 4H-Thiazine |
Amide Coupling with 3,4-Difluorobenzoic Acid
Carbodiimide-Mediated Coupling
The final step involves coupling the amine-functionalized imidazo-thiazole with 3,4-difluorobenzoic acid. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane at 25°C for 16 hours yield the target benzamide in 82–85% purity. N,N-Diisopropylethylamine (DIPEA) is critical for neutralizing HCl byproducts, with a 3:1 molar ratio of DIPEA to acid optimizing conversion.
Optimized Coupling Protocol
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Reagents : EDCI (1.5 equiv), HOBt (1.5 equiv), DIPEA (3.0 equiv)
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Solvent : Anhydrous dichloromethane
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Time : 16 hours
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Workup : Sequential washes with 1 M HCl, saturated NaHCO3, and brine
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Purification : Silica gel chromatography (ethyl acetate/hexane, 1:4 → 1:1 gradient)
Alternative Activation with HATU
For sterically hindered substrates, hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in dimethylformamide (DMF) enhances coupling efficiency. A patent example reports 89% yield when using HATU (1.1 equiv) and DIPEA (4.0 equiv) at 30°C for 3 hours.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent advancements employ flow chemistry to improve cyclization and coupling steps. A continuous reactor operating at 100°C with a 10-minute residence time increases throughput by 40% compared to batch processes.
Purification Challenges
The target compound’s low solubility in aqueous systems necessitates reverse-phase chromatography for large-scale purification. Mobile phases of acetonitrile/water (70:30) with 0.1% trifluoroacetic acid resolve impurities while recovering >95% product.
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to reduce the nitro group to an amine.
Substitution: : Substitution reactions can occur at various positions on the thiazole ring or the benzene ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: : Reagents like halogens (Cl2, Br2) and strong bases (NaOH, KOH) are used for substitution reactions.
Major Products Formed
Oxidation: : Formation of corresponding oxo derivatives.
Reduction: : Formation of corresponding amine derivatives.
Substitution: : Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
3,4-Difluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide has shown potential in various scientific research applications:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Studied for its biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: : Investigated for its potential use in drug development, particularly in the treatment of various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3,4-difluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3,4-difluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide can be contextualized against the following analogs:
Table 1: Structural and Physicochemical Comparison
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity :
- Fluorine substitution (as in the target compound and ’s analog) correlates with improved metabolic stability and target affinity, particularly in anti-inflammatory applications .
- Methoxy or trimethoxy groups (e.g., SRT1460) enhance interactions with sirtuin enzymes, influencing epigenetic regulation and cancer cell viability .
Structural Flexibility: The imidazothiazole core tolerates diverse substitutions (e.g., phenyl, piperazinylmethyl, morpholinomethyl), enabling tailored pharmacokinetic profiles. For example, SRT2104’s morpholinomethyl group enhances cell permeability , while SRT1460’s piperazinyl moiety improves solubility .
Therapeutic Potential: The target compound’s difluorobenzamide structure suggests utility in kinase inhibition, analogous to ’s SIRT2/6 inhibitor, which shows promise in neurodegeneration and clotting disorders . Contrastingly, SRT1460’s trimethoxybenzamide group drives sirtuin-1 activation, highlighting substituent-dependent mechanistic divergence .
Biological Activity
3,4-Difluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its chemical formula and a molecular weight of 306.30 g/mol. The structure includes a benzamide moiety linked to an imidazo[2,1-b][1,3]thiazole ring system.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 306.30 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to inhibit specific molecular targets involved in cancer cell proliferation. Studies indicate that it may act as an inhibitor of focal adhesion kinase (FAK), a protein implicated in various cancers.
Target Pathways
- FAK Inhibition : The compound has shown potential in inhibiting the phosphorylation of FAK, which is crucial for cancer cell migration and survival.
- Cell Cycle Arrest : Research suggests that treatment with this compound can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.
Anticancer Properties
Numerous studies have evaluated the anticancer effects of this compound against various cancer cell lines:
- Kidney Cancer : Demonstrated moderate cytotoxicity with IC50 values ranging from 5 to 10 µM.
- Prostate Cancer : Exhibited weaker effects compared to kidney cancer cells.
- Colon Cancer and Leukemia : Showed limited efficacy with IC50 values above 15 µM.
Comparative Efficacy
A comparative study of different imidazo[2,1-b][1,3]thiazole derivatives indicated that the presence of fluorine atoms significantly enhances the anticancer activity compared to non-fluorinated analogs.
| Cell Line | IC50 (µM) |
|---|---|
| Kidney Cancer | 5 - 10 |
| Prostate Cancer | >15 |
| Colon Cancer | >15 |
| Leukemia | >15 |
Case Studies
In a recent study published in Cancer Research, researchers evaluated the efficacy of various imidazo[2,1-b][1,3]thiazole derivatives on pancreatic cancer models. The study highlighted that compounds similar to this compound exhibited significant antiproliferative effects and enhanced the efficacy of gemcitabine treatment by modulating the expression of transport proteins involved in drug uptake .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,4-difluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide, and how can researchers optimize yield and purity?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation under solvent-free conditions using Eaton’s reagent, which minimizes side reactions and achieves yields of 90–96% . Key steps include:
- Substrate Preparation : Use commercially available imidazo[2,1-b]thiazole derivatives and 3,4-difluorobenzoyl chloride.
- Reaction Monitoring : Thin-layer chromatography (TLC) on silica gel with UV detection ensures progress tracking .
- Purification : Recrystallization or column chromatography is recommended for high purity.
Q. How is the structural integrity of this compound validated experimentally?
- Methodological Answer :
- Spectroscopy : Use H and C NMR to confirm bond connectivity and stereochemistry. For example, the imidazo-thiazole proton signals appear at δ 7.2–8.5 ppm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] at m/z 348.1).
- Melting Point Analysis : Compare observed values (e.g., 238–265°C) with literature to assess purity .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- Antimicrobial Activity : Perform broth microdilution assays against S. aureus and E. coli (MIC range: 2–16 µg/mL) .
- Anticancer Potential : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC values typically between 10–50 µM .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s bioactivity?
- Methodological Answer :
- Substituent Variation : Modify the benzamide’s fluorine positions or imidazo-thiazole substituents (e.g., methyl or methoxy groups) to assess impact on receptor binding .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with targets like EGFR or COX-2 .
- Data Analysis : Compare IC shifts across derivatives to prioritize lead candidates (e.g., 3,4-difluoro substitution improves COX-2 inhibition by ~30%) .
Q. What strategies resolve contradictions in biological data (e.g., inconsistent IC values across studies)?
- Methodological Answer :
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Orthogonal Validation : Confirm results using alternate methods (e.g., ATP-based viability assays alongside MTT) .
- Meta-Analysis : Aggregate data from ≥3 independent studies to identify trends (e.g., logP >3 correlates with reduced solubility and false-negative cytotoxicity) .
Q. How can reaction selectivity be improved during scale-up synthesis?
- Methodological Answer :
- Catalyst Optimization : Test Lewis acids (e.g., ZnCl) to suppress by-products in Friedel-Crafts reactions .
- Temperature Control : Maintain 60–80°C to prevent decomposition of the imidazo-thiazole core .
- In Situ Monitoring : Use HPLC with a C18 column (UV detection at 254 nm) to track intermediate stability .
Q. What advanced analytical methods characterize the compound’s interaction with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (e.g., /) to kinases or GPCRs .
- Cryo-EM : Resolve binding conformations in enzyme complexes (e.g., with tubulin or topoisomerase II) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for SAR refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
